molecular formula C13H21NO3 B1212921 Levalbuterol CAS No. 34391-04-3

Levalbuterol

Katalognummer: B1212921
CAS-Nummer: 34391-04-3
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: NDAUXUAQIAJITI-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levosalbutamol, also known as levalbuterol, is a short-acting beta-2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is the ®-enantiomer of its prototype drug salbutamol, which is marketed as a racemic mixture. Levosalbutamol is believed to have a better safety profile due to its more selective binding to beta-2 receptors in the lungs .

Wissenschaftliche Forschungsanwendungen

Levosalbutamol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Levosalbutamol übt seine Wirkungen aus, indem es Beta-2-Adrenozeptoren an der glatten Muskulatur der Atemwege aktiviert. Diese Aktivierung führt zur Stimulation der Adenylatcyclase, wodurch die intrazelluläre Konzentration von cyclischem Adenosinmonophosphat (cyclischem AMP) erhöht wird. Erhöhte cAMP-Spiegel aktivieren die Proteinkinase A, die die Phosphorylierung von Myosin hemmt und die intrazelluläre Calciumkonzentration senkt, was zu einer Muskelrelaxation führt. Dieser Mechanismus hilft, Bronchospasmen zu lindern und den Luftstrom bei Patienten mit Asthma und COPD zu verbessern .

Ähnliche Verbindungen:

    Salbutamol: Das racemische Gemisch aus ®-Salbutamol und (S)-Salbutamol.

    Formoterol: Ein langwirksamer Beta-2-Adrenozeptoragonist.

    Terbutalin: Ein weiterer kurzwirksamer Beta-2-Adrenozeptoragonist.

Vergleich: Levosalbutamol ist in seiner selektiven Bindung an Beta-2-Rezeptoren einzigartig, was zu weniger Nebenwirkungen im Vergleich zum racemischen Gemisch von Salbutamol führen soll. Im Gegensatz zu Formoterol, das langwirksam ist, ist Levosalbutamol kurzwirksam und wird zur unmittelbaren Linderung von Bronchospasmen eingesetzt. Terbutalin hat zwar eine ähnliche Wirkungsweise, weist aber eine unterschiedliche chemische Struktur und ein unterschiedliches pharmakokinetisches Profil auf .

Wirkmechanismus

Target of Action

Levalbuterol, also known as Levosalbutamol, is a short-acting β2 adrenergic receptor agonist . The primary targets of this compound are the β2 adrenergic receptors, which are mainly located on the bronchial smooth muscle of the respiratory tract .

Mode of Action

This compound interacts with its targets, the β2 adrenergic receptors, by binding to them and activating them . This activation leads to a series of intracellular changes. Specifically, the activation of these receptors leads to the activation of adenylate cyclase, which in turn increases the intracellular concentration of 3’,5’-cyclic adenosine monophosphate (cyclic AMP) .

Biochemical Pathways

The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin, leading to lower intracellular ionic calcium concentrations . This results in muscle relaxation. Additionally, increased cyclic AMP concentrations are associated with the inhibition of the release of mediators from mast cells in the airways . This could potentially contribute to its benefit in asthma attacks.

Pharmacokinetics

A portion of the inhaled dose of this compound is absorbed into the systemic circulation . It is metabolized primarily in the gastrointestinal tract via SULT1A3 (sulfotransferase) . The metabolites are excreted in the urine (80% to 100%) and feces (<20%) . The onset of action is measured as a 15% increase in FEV1: Metered-dose inhaler: 5.5 to 10.2 minutes; Peak effect: 76 to 78 minutes .

Result of Action

The primary result of this compound’s action is the relaxation of the bronchial smooth muscle, leading to an increase in airflow and relief from acute shortness of breath . This makes it effective in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with asthma appear to have less drug delivered to the lung following inhaled administration because of their narrowed airways . Additionally, functionally significant genetic polymorphisms have been identified for β2-adrenoceptors, SULT1A3, and organic action transporters, all of which can affect the disposition or action of this compound .

Biochemische Analyse

Biochemical Properties

Levalbuterol plays a crucial role in biochemical reactions by interacting with β2 adrenergic receptors on airway smooth muscle cells. Upon binding to these receptors, this compound activates adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This cascade leads to the activation of protein kinase A (PKA), which inhibits the phosphorylation of myosin and reduces intracellular calcium levels, resulting in muscle relaxation . Additionally, this compound inhibits the release of mediators from mast cells, contributing to its therapeutic effects in asthma .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those in the respiratory system. By binding to β2 adrenergic receptors on airway smooth muscle cells, this compound induces bronchodilation, which alleviates symptoms of bronchospasm. It also affects cell signaling pathways by increasing cAMP levels, which can influence gene expression and cellular metabolism . Furthermore, this compound’s action on mast cells reduces the release of inflammatory mediators, thereby decreasing inflammation in the airways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β2 adrenergic receptors, which are Gs protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation . Additionally, increased cAMP levels inhibit the release of inflammatory mediators from mast cells, contributing to the anti-inflammatory effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its rapid onset of action, typically within 5 to 10 minutes, and its effects can last for 3 to 4 hours . The stability of this compound in solution is maintained under proper storage conditions, but it can degrade over time if exposed to light or heat . Long-term studies have shown that repeated use of this compound does not lead to significant tachyphylaxis, making it a reliable option for chronic management of asthma and COPD .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively induces bronchodilation without significant adverse effects . At higher doses, this compound can cause side effects such as tachycardia, muscle tremors, and hypokalemia . Studies in horses with recurrent airway obstruction have shown that this compound is as effective as albuterol in improving pulmonary function, but with a longer duration of action .

Metabolic Pathways

This compound is primarily metabolized in the liver by sulfotransferase enzymes, particularly SULT1A3 . This metabolism leads to the formation of inactive sulfate conjugates, which are then excreted in the urine. The metabolic pathways of this compound do not significantly affect metabolic flux or metabolite levels in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is absorbed into the systemic circulation after inhalation and is distributed to the lungs, where it exerts its therapeutic effects . This compound’s distribution is influenced by its binding to plasma proteins, which helps maintain its concentration in the bloodstream .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm of airway smooth muscle cells, where it interacts with β2 adrenergic receptors on the cell membrane . This localization is crucial for its rapid onset of action and effectiveness in inducing bronchodilation. This compound does not undergo significant post-translational modifications that affect its activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of levosalbutamol involves the resolution of racemic salbutamol. One common method is the chiral separation of the racemic mixture using chiral chromatography. Another method involves the use of chiral catalysts to selectively produce the ®-enantiomer.

Industrial Production Methods: Industrial production of levosalbutamol typically involves large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) is often employed to achieve the desired enantiomeric purity. The process includes the preparation of a mobile phase consisting of acetonitrile and buffer, maintaining a specific pH, and using a C18 column for separation .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levosalbutamol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Levosalbutamol kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen Hydroxylgruppen modifizieren.

    Substitution: Substitutionsreaktionen können an den Hydroxyl- oder Aminogruppen auftreten.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

    Substitution: Die Bedingungen beinhalten oft die Verwendung von Säuren oder Basen, um die Substitutionsreaktionen zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte und reduzierte Metaboliten, die oft auf ihre pharmakologischen Eigenschaften hin untersucht werden .

Vergleich Mit ähnlichen Verbindungen

    Salbutamol: The racemic mixture of ®-salbutamol and (S)-salbutamol.

    Formoterol: A long-acting beta-2 adrenergic receptor agonist.

    Terbutaline: Another short-acting beta-2 adrenergic receptor agonist.

Comparison: Levosalbutamol is unique in its selective binding to beta-2 receptors, which is believed to result in fewer side effects compared to the racemic mixture of salbutamol. Unlike formoterol, which is long-acting, levosalbutamol is short-acting and is used for immediate relief of bronchospasm. Terbutaline, while similar in action, has a different chemical structure and pharmacokinetic profile .

Biologische Aktivität

Levalbuterol, the R-enantiomer of albuterol, is a selective beta-2 adrenergic agonist primarily used for the treatment of asthma and other obstructive airway diseases. Its pharmacological properties are characterized by its ability to induce bronchodilation with fewer side effects compared to its racemic counterpart, racemic albuterol. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, safety profile, and relevant clinical studies.

This compound acts primarily by stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This stimulation leads to relaxation of bronchial smooth muscle, resulting in bronchodilation. The absence of the S-enantiomer (S-albuterol) in this compound is significant because S-albuterol has been shown to possess pro-inflammatory properties that may counteract the beneficial effects of beta-2 agonists .

Key Mechanisms:

  • Beta-2 Receptor Agonism : Activation leads to increased cyclic AMP (cAMP) levels, promoting smooth muscle relaxation.
  • Reduced Side Effects : The selective nature minimizes cardiovascular side effects commonly associated with non-selective beta agonists.

Clinical Trials

Numerous clinical studies have demonstrated the efficacy of this compound in both acute and chronic asthma management.

StudyParticipantsDosageOutcome
Nelson et al. (2006) 500 children with asthma0.63 mg this compound vs. placeboSignificant improvement in FEV1 compared to placebo
Rodrigo et al. (2007) Adults with moderate asthma1.25 mg this compound vs. 2.5 mg racemic albuterolComparable bronchodilation with reduced side effects for this compound
FDA Study (2018) Patients aged 12+ with stable asthma90 µg this compound via MDI for 52 weeksSimilar incidence of adverse events compared to racemic albuterol; no deterioration in lung function

Case Studies

A notable case involved a pediatric patient who received an overdose of this compound (7.56 mg/h) during an acute asthma episode but exhibited only mild side effects, underscoring its safety profile even at high doses .

Safety Profile

This compound is generally well tolerated, with a side effect profile that is significantly lower than that of racemic albuterol. Common side effects include:

  • Tachycardia : Increased heart rate observed but less pronounced than with racemic formulations.
  • Tremors : Mild tremors reported in some patients.
  • Hypokalemia : Decrease in serum potassium levels, though typically within safe limits.

Long-Term Studies

A long-term safety study indicated that this compound administered via metered-dose inhaler (MDI) over 52 weeks was well tolerated, with no significant adverse events or deterioration in pulmonary function noted .

Comparative Analysis

The following table summarizes the comparative efficacy and safety profiles between this compound and racemic albuterol:

ParameterThis compoundRacemic Albuterol
Efficacy (FEV1 Improvement) Higher improvement at lower dosesRequires higher doses for similar effect
Side Effects Fewer cardiovascular effectsMore pronounced cardiovascular effects
Long-Term Use Safe for extended periodsConcerns over long-term use

Eigenschaften

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAUXUAQIAJITI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187964
Record name Levalbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

β2 adrenergic receptors on airway smooth muscle are Gs coupled and their activation by levosalbutamol leads to activation of adenylate cyclase and to an increase in the intracellular concentration of 3',5'-cyclic adenosine monophosphate (cyclic AMP). Increased cyclic AMP activates protein kinase A which itself inhibits the phosphorylation of myosin produces lower intracellular ionic calcium concentrations, inducing muscle relaxation. Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways, potentially contributing to its benefit in asthma attacks.
Record name Levosalbutamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

34391-04-3
Record name (-)-Salbutamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34391-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levalbuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034391043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levosalbutamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13139
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levalbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (α1R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVALBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDN2NBH5SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( v )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
high density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
HDPE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
286 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Salbutamol caprate and hydroxypropyl-beta cyclodextrin (HBP) were complexed by the kneading method. Salbutamol caprate (2.72 g) and HPB (7.728 g) were blended together. Water (5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis of HPLC for salbutamol base content, and Karl Fischer for moisture content gave the following) results: % salbutamol base was 12.97%, and the moisture content was 5.56%. The complex was characterised by DSC, FT-IR and XRD. The solubility in aqueous solution was greater than 4.8 mg/mL, and the pH of a saturated aqueous solution was 6.79.
Name
Salbutamol caprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxypropyl-beta cyclodextrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Salbutamol caprate
Quantity
2.72 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levalbuterol
Reactant of Route 2
Levalbuterol
Reactant of Route 3
Reactant of Route 3
Levalbuterol
Reactant of Route 4
Levalbuterol
Reactant of Route 5
Reactant of Route 5
Levalbuterol
Reactant of Route 6
Levalbuterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.